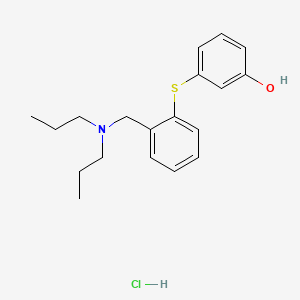

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride

Descripción

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a synthetic organic compound featuring a phenol core substituted with a thioether-linked aromatic ring. The thioether bridge connects the phenol moiety to a benzyl group bearing a dipropylaminomethyl substituent. The hydrochloride salt enhances its solubility in polar solvents.

Propiedades

Número CAS |

127906-68-7 |

|---|---|

Fórmula molecular |

C19H26ClNOS |

Peso molecular |

351.9 g/mol |

Nombre IUPAC |

3-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride |

InChI |

InChI=1S/C19H25NOS.ClH/c1-3-12-20(13-4-2)15-16-8-5-6-11-19(16)22-18-10-7-9-17(21)14-18;/h5-11,14,21H,3-4,12-13,15H2,1-2H3;1H |

Clave InChI |

IFGDEPNKTAIBGU-UHFFFAOYSA-N |

SMILES canónico |

CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato típicamente implica la reacción de 3-mercaptofenol con 2-(clorometil)dipropilamina en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, para facilitar la reacción de sustitución nucleofílica. El producto se purifica luego y se convierte en su forma de sal de clorhidrato mediante el tratamiento con ácido clorhídrico .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El producto final se somete a rigurosos controles de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.

Aplicaciones Científicas De Investigación

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mecanismo De Acción

El mecanismo de acción de Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato implica su interacción con objetivos moleculares y vías específicos. El compuesto puede interactuar con enzimas y receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que exhibe actividad anticancerígena .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound’s unique structure combines a phenol group, a thioether linkage, and a tertiary amine (dipropylamino) substituent. Below is a comparative analysis with structurally related compounds from the evidence:

Substituent Effects: Dipropylamino vs. Smaller Alkylamino Groups

- Phenol, 2-dimethylaminomethyl-3,5-dimethyl-, hydrochloride (): Features a dimethylaminomethyl group, which is less lipophilic than the dipropylamino group in the target compound.

- 3-[2-(methylamino)ethyl]phenol hydrochloride (): Contains a methylaminoethyl chain, offering intermediate lipophilicity. The shorter chain may limit membrane permeability compared to the dipropylamino group in the target compound .

Thioether-Containing Analogues

- Thiophene fentanyl hydrochloride ():

- Montelukast Sodium (): A leukotriene antagonist with a thioether group and quinolinyl substituent. While pharmacologically distinct, its thioether bridge highlights the role of sulfur in modulating solubility and metabolic pathways .

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~C₂₂H₃₁ClNOS* | ~400.0 | Phenol, thioether, dipropylamino |

| Thiophene fentanyl hydrochloride | C₂₄H₂₆N₂OS·HCl | 435.0 | Thiophene, fentanyl core, HCl |

| 3-[2-(methylamino)ethyl]phenol hydrochloride | C₉H₁₄ClNO | 187.67 | Phenol, methylaminoethyl, HCl |

- The target compound’s higher molecular weight and lipophilic dipropylamino group suggest prolonged half-life and tissue penetration compared to smaller analogs like 3-[2-(methylamino)ethyl]phenol hydrochloride .

Pharmacological and Toxicological Insights

Actividad Biológica

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride (CAS Number: 325725-27-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is C15H18ClNOS. The compound features a phenolic structure with a thioether linkage and a dipropylamino substituent, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClNOS |

| Molecular Weight | 293.82 g/mol |

| CAS Number | 325725-27-7 |

| SMILES | CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride. For instance, derivatives of phenolic compounds have shown significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds have been reported in several studies. For example:

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(4-(dimethylamino)methyl)phenyl thio phenol | 32 - 64 | Helicobacter pylori |

| Benzimidazole derivatives | 2 - 8 | Staphylococcus aureus, E. coli |

These findings suggest that modifications in the substituents on the phenolic ring can significantly enhance antimicrobial efficacy.

The mechanism by which phenolic compounds exert their antibacterial effects often involves disruption of bacterial cell membranes and interference with metabolic processes. For instance:

- Membrane Integrity : Compounds like these can disrupt the lipid bilayer of bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation can impair bacterial function.

- Enzymatic Inhibition : Some phenolic compounds inhibit enzymes critical for bacterial survival.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various phenolic compounds for their antibacterial activity against H. pylori. The results indicated that certain structural modifications led to improved MIC values compared to standard antibiotics.

"The presence of electron-withdrawing groups in the para position significantly enhanced the antibacterial activity of certain phenolic derivatives" .

Comparative Analysis with Standard Antibiotics

In another comparative study, several phenolic derivatives were tested against standard antibiotics like ampicillin and norfloxacin. The results demonstrated that some derivatives exhibited comparable or superior activity against resistant strains:

| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Phenolic Derivative A | 8 | Ampicillin | 16 |

| Phenolic Derivative B | 4 | Norfloxacin | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.